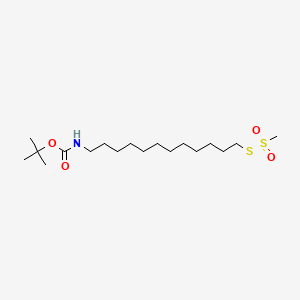

12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate

Description

Properties

IUPAC Name |

tert-butyl N-(12-methylsulfonylsulfanyldodecyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO4S2/c1-18(2,3)23-17(20)19-15-13-11-9-7-5-6-8-10-12-14-16-24-25(4,21)22/h5-16H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVYQWZDSWUBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the Amine

The Boc group is introduced to protect the amine during subsequent reactions. A common method involves reacting 12-bromododecylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (TEA).

Reaction Scheme :

Conditions :

Nucleophilic Substitution with Sodium Methanethiosulfonate (NaMTS)

The bromide in 12-bromo-N-Boc-dodecylamine is replaced with a methanethiosulfonate group via SN2 substitution using NaMTS. This step requires polar aprotic solvents and elevated temperatures to facilitate nucleophilic attack.

Reaction Scheme :

Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 60°C |

| Reaction Time | 12–24 hours |

| Yield | ~60–70% (estimated) |

Alternative Synthetic Routes

Direct Alkylation of Boc-Protected Amine

In this approach, the Boc-protected amine is first synthesized and then alkylated with a dodecyl halide.

Reaction Steps :

-

Boc Protection :

-

Alkylation :

Limitations :

-

Primary alkyl halides (e.g., 12-bromododecane) exhibit low reactivity in SN2 reactions, necessitating harsh conditions or catalysts.

Purification and Characterization

Column Chromatography

The final product is purified using silica gel chromatography with gradients of ethyl acetate (EtOAc) and hexane.

Conditions :

| Parameter | Value |

|---|---|

| Stationary Phase | Silica gel (60 Å) |

| Mobile Phase | EtOAc/hexane (1:1 to 2:1) |

| Eluent | Light yellow solid |

Spectroscopic Analysis

Key analytical data for this compound:

| Technique | Observation |

|---|---|

| ¹H NMR | Peaks corresponding to Boc (δ 1.43, s, 9H), dodecyl chain (δ 1.2–1.6, m), and methanethiosulfonate (δ 3.1–3.5, m) |

| HRMS | [M+H]⁺ = 395.62 (calculated) |

Challenges and Optimization

Steric Hindrance in Substitution

The bulky Boc group may hinder nucleophilic attack during the NaMTS substitution step. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate can undergo various types of chemical reactions, including:

Substitution Reactions: The methanethiosulfonate group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The t-Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols or amines.

Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) are commonly used to remove the t-Boc group.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, reaction with a thiol would yield a thioether.

Deprotection Reactions: The major product is the free amine after removal of the t-Boc group.

Scientific Research Applications

12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate is used in various fields of scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Proteomics Research: The compound is used to modify proteins and peptides, aiding in the study of protein structure and function.

Pharmaceutical Development: It can be used in the synthesis of drug candidates and other bioactive molecules.

Mechanism of Action

The mechanism of action of 12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate involves its ability to undergo substitution and deprotection reactions. The t-Boc group protects the amino group during synthetic steps and can be removed to reveal the reactive amine. The methanethiosulfonate group can react with nucleophiles, making it useful for modifying other molecules .

Comparison with Similar Compounds

Comparison with Similar Methanethiosulfonate Compounds

Structural Differences

The following table summarizes key structural and functional distinctions:

Reactivity and Mechanism

All MTS compounds react with cysteine thiols via nucleophilic substitution, forming disulfide bonds. However:

- This compound: The Boc group shields the amine, preventing undesired interactions until deprotection (e.g., via acid treatment). Its long alkyl chain may slow reaction kinetics compared to shorter-chain analogs but enhances membrane anchoring .

- MTSET/MTSEA/MTSES : Charge and chain length dictate reactivity. MTSET’s cationic group limits permeability, making it ideal for extracellular modifications, while MTSEA’s smaller size and neutral pH permeability allow intracellular access .

Membrane Permeability and Solubility

- This compound: The dodecyl chain likely increases lipid solubility, facilitating membrane penetration. Solubility in organic solvents (e.g., dichloromethane) is inferred from its bromide precursor .

- MTSET/MTSES : Charged groups render them water-soluble but membrane-impermeant, restricting use to extracellular domains .

- MTSEA : Partial membrane permeability at physiological pH due to protonation of the primary amine .

Key Research Findings

- Conformational Sensitivity : MTSET modification of the S460C mutant in the Na+/Pi cotransporter revealed that alkylation efficacy depends on the carrier’s conformational state (empty vs. substrate-bound) .

- Charge Effects : Anionic (MTSES) and cationic (MTSET) reagents showed equivalent suppression of transport in Na+-containing buffers, suggesting electrostatic interactions are less critical than steric accessibility .

Biological Activity

12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate (often abbreviated as t-Boc-DDS) is a compound that has garnered attention due to its potential applications in drug delivery systems and biochemical research. This article explores its biological activity, including its mechanism of action, efficacy, and potential therapeutic uses, drawing from diverse studies and findings.

Chemical Structure and Properties

The compound features a dodecyl chain that enhances its lipophilicity, making it suitable for membrane interactions. The t-Boc (tert-butyloxycarbonyl) group serves as a protective moiety for the amino group, which can be deprotected under specific conditions to release the active amine.

t-Boc-DDS functions primarily through thiol-mediated interactions. The methanethiosulfonate moiety allows for selective covalent modification of thiol-containing biomolecules, such as cysteine residues in proteins. This property is utilized in various biochemical assays and therapeutic applications, particularly in targeting specific proteins for inhibition or modification.

1. Inhibition of Enzymatic Activity

Research indicates that t-Boc-DDS can act as an irreversible inhibitor of certain enzymes by targeting active-site cysteine residues. For instance, studies have shown that similar methanethiosulfonate compounds effectively inhibit acetylcholinesterase (AChE) in mosquitoes, demonstrating a fast and selective inhibition mechanism that could be exploited for pest control .

| Enzyme | Inhibition Type | Mechanism | Reference |

|---|---|---|---|

| Acetylcholinesterase | Irreversible | Covalent modification of cysteine | |

| Other Proteins | Varies | Thiol-reactive interactions |

3. Cellular Uptake and Delivery

Due to its amphiphilic nature, t-Boc-DDS can facilitate the delivery of therapeutic agents into cells. The compound's ability to form micelles or interact with lipid membranes enhances its potential as a drug delivery vehicle .

Case Study 1: Inhibition of Mosquito AChE

A study demonstrated that methanethiosulfonate-containing compounds, akin to t-Boc-DDS, irreversibly inhibited mosquito AChE activity. The inhibition was rapid and specific to the active-site cysteine, suggesting the compound's utility in developing new insecticides with reduced toxicity to non-target species .

Case Study 2: Antimicrobial Peptide Stability

Research on antimicrobial peptides highlighted the importance of structural modifications, such as those seen in t-Boc-DDS derivatives, to enhance stability against proteolytic degradation while maintaining biological activity . This finding supports the potential use of t-Boc-DDS in formulating more effective antimicrobial agents.

Research Findings

- Kinetic Studies : Kinetic analysis of enzyme inhibition by t-Boc-DDS revealed a significant decrease in enzyme activity at low concentrations, indicating high potency.

- Structural Analysis : X-ray crystallography studies have shown that similar compounds form stable complexes with target proteins via covalent bonds to cysteine residues, confirming the mechanism of action .

Q & A

Q. How can researchers optimize the synthesis of 12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate to ensure high purity and yield?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., solvent polarity, temperature, stoichiometry of reactants) and rigorous characterization via HPLC and H/C NMR to track intermediates and final product purity. For example, adjusting the reaction time during Boc-deprotection can mitigate premature hydrolysis. Stability tests under inert atmospheres (e.g., nitrogen) may reduce oxidative byproducts. Comparative analysis of purification methods (e.g., column chromatography vs. recrystallization) should be conducted to maximize yield .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Confirm Boc-group retention ( for tert-butyl protons) and thiosulfonate linkage integrity ( for methanethiosulfonate protons).

- Mass Spectrometry (ESI-MS) : Validate molecular weight and detect degradation products (e.g., free thiols due to hydrolysis).

- FT-IR : Monitor characteristic peaks (e.g., stretch at ~3350 cm, at ~1170 cm). Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store under inert gas (argon) at -20°C in anhydrous, aprotic solvents (e.g., DMF or DMSO) to minimize hydrolysis. Regularly test stability via TLC or HPLC over 3–6 months. Avoid exposure to moisture, light, and oxidizing agents. Long-term storage protocols should align with SDS guidelines for thiosulfonate derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with cysteine residues under varying pH conditions?

- Methodological Answer : Design a controlled kinetic study comparing reaction rates at pH 6.5–8.5 using UV-Vis spectroscopy to track thiol-disulfide exchange. Include controls for competing reactions (e.g., hydrolysis). Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables (e.g., buffer composition, ionic strength). Meta-analysis of existing data should address methodological discrepancies, such as differences in protein concentration or temperature .

Q. What experimental strategies can elucidate the compound’s cross-linking efficiency in membrane protein studies compared to alternative thiol-reactive probes?

- Methodological Answer : Use a PICO framework (Population: membrane proteins; Intervention: cross-linking with this compound; Comparison: maleimide or iodoacetyl derivatives; Outcome: cross-linking efficiency quantified via SDS-PAGE or FRET). Conduct side-by-side trials under identical conditions (e.g., lipid bilayer mimicry, redox potential). Analyze steric effects by varying alkyl chain lengths in competitor probes .

Q. How can researchers address inconsistencies in cytotoxicity data when this compound is used in cellular labeling experiments?

- Methodological Answer : Perform dose-response assays (e.g., MTT or LDH release) across multiple cell lines to identify cell-type-specific toxicity thresholds. Use confounding variable analysis (e.g., intracellular glutathione levels, membrane permeability modifiers) to isolate cytotoxicity mechanisms. Cross-reference with proteomic data to identify off-target thiol modifications. Publish raw datasets to enable meta-reviews and replication studies .

Q. What methodologies validate the compound’s stability in complex biological matrices (e.g., serum or lysosomal extracts)?

- Methodological Answer : Simulate biological environments by incubating the compound in fetal bovine serum (37°C, pH 7.4) and lysosomal buffer (pH 4.5, 37°C). Monitor degradation via LC-MS/MS at timed intervals. Use isotopic labeling (e.g., S) to distinguish hydrolysis from enzymatic cleavage. Compare stability to structurally analogous compounds (e.g., shorter alkyl chain derivatives) to infer structure-stability relationships .

Data Contradiction and Methodological Pitfalls

Q. How should researchers interpret conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Replicate solubility tests using standardized protocols (e.g., OECD 105 guidelines). Quantify solubility via gravimetric analysis after saturation in buffered solutions (PBS) and organic solvents (acetonitrile, THF). Address discrepancies by reporting solvent purity, temperature, and agitation methods. Use molecular dynamics simulations to predict solvation free energy and validate empirical data .

Q. What steps can mitigate batch-to-batch variability in functional assays involving this compound?

- Methodological Answer : Implement quality control (QC) protocols:

- Pre-screen batches via H NMR and HPLC (>98% purity threshold).

- Standardize stock solution preparation (e.g., degassed solvents, inert atmosphere).

- Use internal standards (e.g., Ellman’s reagent) to calibrate thiol reactivity in each batch.

Publish QC data alongside experimental results to enhance reproducibility .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when using this compound in live-cell imaging studies?

- Methodological Answer :

Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Disclose cell line origins, passage numbers, and contamination checks (e.g., mycoplasma). For in vivo studies, obtain ethics approval for animal models and report anesthesia/euthanasia protocols. Use minimal effective concentrations to reduce off-target effects, and include negative controls (e.g., non-reactive analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.